1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c21-17-4-2-1-3-13(17)5-8-18(24)22-14-6-7-15(22)12-16(11-14)23-19(25)9-10-20(23)26/h1-4,14-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFSMHAKGEQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps, including the formation of the bicyclic octane ring system and the introduction of the bromophenyl and propanoyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as bromine, propanoic acid, and various catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
- Mu Opioid Receptor Modulation
- Anticancer Activity
-
Neuroprotective Effects
- Studies have shown that certain bicyclic compounds can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that derivatives similar to 1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential for further development as an anticancer agent .
Case Study 2: Mu Opioid Receptor Antagonism
In a patent application detailing novel mu-opioid receptor antagonists, compounds structurally related to this compound were shown to effectively block opioid receptors without the addictive side effects typically associated with opioid medications. This positions the compound as a candidate for non-addictive pain management therapies .
Mechanism of Action
The mechanism of action of 1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its use, but may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
- Target Compound vs.
- Target Compound vs. : The nitro and fluoro substituents in ’s compound increase electrophilicity, making it a reactive intermediate for oxazolidinone antibiotics. In contrast, the bromophenyl group in the target compound may enhance hydrophobic interactions in enzyme binding .
- Target Compound vs. M18 () : Both share the pyrrolidine-2,5-dione moiety, but M18’s triazolyl group is optimized for GPCR affinity via bioorthogonal tethering. The target compound’s bromophenyl group may prioritize selectivity for bromodomain-containing proteins or cholinesterases .
Conformational and Crystallographic Insights
’s X-ray data reveals that the 8-azabicyclo[3.2.1]octane core adopts a chair conformation in the piperidine ring and an envelope conformation in the pyrrolidine ring, with dihedral angles influencing spatial orientation . The target compound’s bromophenyl group likely induces similar conformational constraints, which can be validated using SHELX-based crystallography (as described in ) .
Biological Activity
The compound 1-{8-[3-(2-bromophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione belongs to a class of bicyclic compounds known for their diverse biological activities, particularly in the context of opioid receptor modulation and potential therapeutic applications in various medical conditions.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrolidine ring and an azabicyclo framework, which are significant for its interaction with biological targets. The presence of the bromophenyl group suggests potential for significant hydrophobic interactions, which may enhance binding affinity to specific receptors.
Mu Opioid Receptor Antagonism
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure, including the compound , exhibit activity as mu-opioid receptor antagonists . These compounds can selectively block mu-opioid receptors, which play a crucial role in pain modulation and are implicated in opioid-induced bowel dysfunction (OBD) . This selectivity allows for the potential treatment of gastrointestinal side effects associated with opioid use without compromising analgesic efficacy.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the metabolism of tryptophan along the kynurenine pathway, which has implications in cancer immunotherapy and neurobiology . Compounds that inhibit IDO can enhance immune responses against tumors by preventing the immunosuppressive effects mediated by tryptophan catabolism.
Affinity Studies
In studies assessing the binding affinity of similar compounds to serotonin receptors, it was found that certain derivatives exhibited potent interaction with 5-HT1A receptors and serotonin transporter proteins (SERT). This suggests that modifications to the bicyclic structure can lead to significant changes in pharmacological profile .
Case Studies
- Mu Opioid Receptor Modulation : A study on related azabicyclo compounds demonstrated their effectiveness in reducing OBD symptoms in animal models, indicating potential for clinical applications in managing opioid side effects.
- Cancer Treatment : Preclinical trials involving IDO inhibitors have shown promise in enhancing anti-tumor immunity when used alongside conventional therapies .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
